molecular formula C10H17N3O2S B1519579 N-cyclopropyl-N-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide CAS No. 1290685-35-6

N-cyclopropyl-N-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B1519579
CAS No.: 1290685-35-6
M. Wt: 243.33 g/mol
InChI Key: HCGQLBILLKHEJI-UHFFFAOYSA-N
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Description

N-cyclopropyl-N-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide: is a chemical compound with the molecular formula C10H17N3O2S. It belongs to the class of pyrazole derivatives, which are known for their diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-N-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide typically involves the reaction of cyclopropylamine with ethylamine in the presence of a suitable sulfonating agent. The reaction conditions include maintaining a controlled temperature and using a solvent such as dichloromethane or acetonitrile.

Industrial Production Methods: On an industrial scale, the compound is produced through a multi-step synthesis process that ensures high purity and yield. The process involves the use of advanced chemical reactors and purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: N-cyclopropyl-N-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and a suitable base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis.

Biology: N-cyclopropyl-N-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide has shown potential biological activities, such as antimicrobial and anti-inflammatory properties. It is being studied for its use in developing new therapeutic agents.

Medicine: The compound is being explored for its medicinal applications, particularly in the treatment of various diseases. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its versatility and effectiveness make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which N-cyclopropyl-N-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

  • N-cyclopropyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide

  • N-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide

  • N-cyclopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide

Uniqueness: N-cyclopropyl-N-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide stands out due to its unique combination of cyclopropyl and ethyl groups, which contribute to its distinct chemical and biological properties

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Properties

IUPAC Name

N-cyclopropyl-N-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2S/c1-4-13(9-5-6-9)16(14,15)10-7(2)11-12-8(10)3/h9H,4-6H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCGQLBILLKHEJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CC1)S(=O)(=O)C2=C(NN=C2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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